3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole
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Overview
Description
3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromophenyl group at position 3 and a p-tolyl group at position 5 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with p-tolylhydrazine in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction Reactions: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) for amination, thiourea for thiolation, and sodium alkoxide for alkoxylation. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used under mild conditions.
Reduction Reactions: Catalytic hydrogenation using Pd/C and hydrogen gas is a common method.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Pyrazole N-oxides are the major products.
Reduction Reactions: The major product is 3-phenyl-5-(p-tolyl)-1H-pyrazole.
Scientific Research Applications
3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl and p-tolyl groups contribute to the compound’s binding affinity and selectivity towards its molecular targets. The pyrazole ring can interact with active sites of enzymes or receptors through hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(p-tolyl)-1H-pyrazole
- 3-(4-Fluorophenyl)-5-(p-tolyl)-1H-pyrazole
- 3-(4-Methylphenyl)-5-(p-tolyl)-1H-pyrazole
Uniqueness
3-(4-Bromophenyl)-5-(p-tolyl)-1H-pyrazole is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. The bromine atom also enhances the compound’s reactivity and potential for further functionalization compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C16H13BrN2 |
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Molecular Weight |
313.19 g/mol |
IUPAC Name |
3-(4-bromophenyl)-5-(4-methylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C16H13BrN2/c1-11-2-4-12(5-3-11)15-10-16(19-18-15)13-6-8-14(17)9-7-13/h2-10H,1H3,(H,18,19) |
InChI Key |
WCODYDYXOFEMQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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